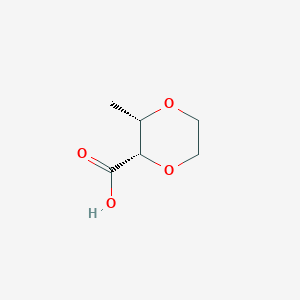

(2S,3S)-3-Methyl-1,4-dioxane-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3S)-3-methyl-1,4-dioxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4-5(6(7)8)10-3-2-9-4/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORABVXWUIHLPPW-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Methyl-1,4-dioxane-2-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate diols with a carboxylic acid precursor under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Methyl-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The dioxane ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- The compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules. Its unique dioxane structure allows for various chemical modifications, making it useful in synthesizing pharmaceuticals and agrochemicals.

Reactivity in Chemical Reactions

- The carboxylic acid group facilitates reactions such as esterification and amidation. Additionally, the dioxane ring can participate in cycloaddition reactions, enhancing its utility as a precursor for synthesizing biologically active compounds .

Biological Applications

Antimicrobial Activity

- Research indicates that (2S,3S)-3-Methyl-1,4-dioxane-2-carboxylic acid exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting potential as a lead compound for developing new antibiotics .

Enzyme Interaction Studies

- The compound has been utilized to study enzyme-catalyzed reactions. Its ability to modify enzyme activity through covalent bonding with nucleophilic sites in proteins highlights its potential in biochemical research. This makes it a valuable tool for investigating metabolic pathways and enzyme mechanisms .

Industrial Applications

Production of Specialty Chemicals

- In the industrial sector, this compound is employed in the production of specialty chemicals and polymers. Its unique properties allow it to be used as a reagent in various industrial processes, enhancing efficiency and product yield .

Environmental Remediation

- The compound has been explored for its potential in environmental applications, particularly in the remediation of dioxane-contaminated water sources. Case studies have demonstrated that systems employing activated carbon can effectively remove 1,4-dioxane from residential water supplies .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition against E. coli and K. pneumoniae, suggesting its potential as a new antimicrobial agent .

Case Study 2: Enzyme Modulation

In vitro studies demonstrated that this compound could modulate enzyme activity by covalently binding to active sites. This property was leveraged to explore metabolic pathways involving specific enzymes, providing insights into their mechanisms of action .

Mechanism of Action

The mechanism by which (2S,3S)-3-Methyl-1,4-dioxane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes compounds with structural or functional similarities to (2S,3S)-3-Methyl-1,4-dioxane-2-carboxylic acid:

Structural and Functional Differences

Core Ring System :

- The target compound contains a simple 1,4-dioxane ring, whereas analogs like Enalapril Diketopiperazine and Ramipril impurities feature fused bicyclic systems (e.g., pyrrolo-pyrazine or indole-pyrazine). These fused rings enhance rigidity and influence solubility .

- The absence of nitrogen atoms in the dioxane ring distinguishes it from ACE inhibitor impurities, which often include piperazine or pyrazine moieties critical for enzyme binding .

Substituents and Functional Groups :

- The carboxylic acid group in the target compound contrasts with ester groups (e.g., ethyl esters in Enalapril Diketopiperazine) common in prodrug impurities. This difference impacts hydrolysis rates and metabolic stability .

- Phenyl or cyclohexyl substituents in analogs enhance lipophilicity, whereas the methyl group in the target compound may limit steric hindrance, affecting receptor interactions .

Stereochemical Considerations :

- The (2S,3S) configuration of the target compound is analogous to the chiral centers in ACE inhibitor impurities. For example, Trandolapril-related compounds exhibit (3S,5aS,9aR,10aS) stereochemistry, which is essential for ACE inhibition .

- Epimerization risks (e.g., co-eluting epimers in Perindopril impurities) highlight the importance of stereochemical control during synthesis .

Research Findings and Implications

- Stability : Diketopiperazine analogs (e.g., Enalapril Diketopiperazine) are prone to cyclization under acidic conditions, a behavior that may extend to the target compound due to its dioxane ring .

- Analytical Challenges: Separation of stereoisomers (e.g., using HPLC) is critical, as seen in Perindopril impurities, where minor chromatographic changes resolve epimers .

Biological Activity

(2S,3S)-3-Methyl-1,4-dioxane-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of dioxane derivatives characterized by a dioxane ring structure with a carboxylic acid functional group. Its stereochemistry is crucial for its biological activity, as the (2S,3S) configuration may influence interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of metabolic disorders and cancer therapy.

2. Anticancer Potential

In vitro studies have explored the anticancer properties of various dioxane derivatives. For instance, compounds with similar structural motifs have been evaluated against human lung adenocarcinoma (A549) cells. Results indicated that certain modifications could enhance cytotoxicity towards cancer cells while maintaining lower toxicity to normal cells . The precise mechanism often involves inducing apoptosis or inhibiting cell proliferation.

3. Antimicrobial Activity

Emerging data suggest that dioxane derivatives may possess antimicrobial properties. While specific studies on this compound are scarce, related compounds have shown effectiveness against Gram-positive pathogens . This suggests a potential for developing antimicrobial agents from this class of compounds.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of dioxane derivatives:

The mechanisms through which this compound exerts its biological effects may involve:

- PPAR Activation : Modulating lipid metabolism and inflammatory responses.

- Cell Cycle Regulation : Inducing cell cycle arrest or apoptosis in cancer cells.

- Antioxidant Activity : Potentially influencing pathways related to oxidative stress and inflammation.

Q & A

Basic: What synthetic strategies are effective for stereoselective synthesis of (2S,3S)-3-Methyl-1,4-dioxane-2-carboxylic acid?

Answer:

The synthesis of stereoisomerically pure dioxane-carboxylic acids typically involves chiral auxiliaries or asymmetric catalysis. For example, asymmetric aldol reactions or enzymatic resolution methods can enforce (2S,3S) stereochemistry. Key steps include:

- Stereochemical control : Use of chiral catalysts (e.g., Evans’ oxazolidinones) or enzymatic desymmetrization to establish stereocenters .

- Cyclization : Formation of the 1,4-dioxane ring via acid-catalyzed cyclocondensation of diols or ketones with carboxylic acid precursors .

- Validation : Confirm stereopurity via chiral HPLC (e.g., using polysaccharide-based columns) and compare retention times with reference standards .

Advanced: How can discrepancies in crystallographic data for diastereomers of dioxane-carboxylic acids be resolved?

Answer:

Conflicting crystallographic results often arise from dynamic interconversion of epimers or solvent-dependent packing. Mitigation strategies include:

- Low-temperature XRD : Collect data at 100 K to minimize thermal motion and stabilize crystal lattices .

- Chromatographic pre-separation : Adjust mobile phase composition (e.g., acetonitrile/water ratios) to resolve co-eluting epimers before crystallization .

- Computational validation : Compare experimental XRD data with density functional theory (DFT)-optimized structures to verify stereochemical assignments .

Basic: What analytical methods are critical for confirming the stereochemistry of this compound?

Answer:

- X-ray crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., bromine-substituted analogs) .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to distinguish axial/equatorial proton orientations in the dioxane ring .

- Circular dichroism (CD) : Compare experimental CD spectra with computed electronic transitions for (2S,3S) configurations .

Advanced: How do unidentified impurities affect pharmacological studies of dioxane-carboxylic acid derivatives?

Answer:

Unidentified impurities (e.g., degradation products or epimers) can alter bioactivity or toxicity profiles. Mitigation involves:

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways .

- LC-HRMS : Use high-resolution mass spectrometry to identify impurity structures via exact mass and fragmentation patterns .

- Bioassay spiking : Test isolated impurities in cell-based assays to assess their pharmacological impact .

Basic: What challenges arise in achieving high enantiomeric excess (ee) for (2S,3S)-configured dioxane derivatives?

Answer:

- Epimerization : The 1,4-dioxane ring’s conformational flexibility may lead to racemization during synthesis. Use mild reaction conditions (low temperature, neutral pH) to stabilize stereocenters .

- Catalyst selectivity : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize ee. Kinetic resolution may improve selectivity .

Advanced: Which computational models predict the pH-dependent stability of this compound?

Answer:

- Molecular dynamics (MD) simulations : Model protonation states of the carboxylic acid group at varying pH (1–12) to assess conformational stability .

- pKa prediction tools : Use software like MarvinSketch or ACD/pKa DB to estimate ionization behavior and correlate with experimental stability data .

Basic: How are chromatographic methods optimized for separating (2S,3S)-isomers from closely related analogs?

Answer:

- Column selection : Use chiral stationary phases (e.g., Chiralpak IA or IB) with cellulose/amylose derivatives .

- Mobile phase tuning : Adjust buffer pH (e.g., 3.0–5.0) to ionize the carboxylic acid group, enhancing retention time differences .

Advanced: What role do crystal packing forces play in the stability of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.